Benzoic acid, 5-(acetylamino)-2-((2-cyanoethenyl)amino)-4-ethoxy-, methyl ester
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Overview
Description
Benzoic acid, 5-(acetylamino)-2-((2-cyanoethenyl)amino)-4-ethoxy-, methyl ester is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of Benzoic acid, 5-(acetylamino)-2-((2-cyanoethenyl)amino)-4-ethoxy-, methyl ester involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the benzoic acid derivative, followed by the introduction of the acetylamino and cyanoethenyl groups. The final step involves the esterification of the compound to form the methyl ester. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
Benzoic acid, 5-(acetylamino)-2-((2-cyanoethenyl)amino)-4-ethoxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzoic acid, 5-(acetylamino)-2-((2-cyanoethenyl)amino)-4-ethoxy-, methyl ester has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: The compound could be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of Benzoic acid, 5-(acetylamino)-2-((2-cyanoethenyl)amino)-4-ethoxy-, methyl ester involves its interaction with specific molecular targets and pathways. The acetylamino and cyanoethenyl groups may play a role in binding to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Benzoic acid, 5-(acetylamino)-2-((2-cyanoethenyl)amino)-4-ethoxy-, methyl ester can be compared with other similar compounds, such as:
Benzoic acid derivatives: These compounds share the benzoic acid core but differ in their functional groups.
Acetylamino compounds: These compounds contain the acetylamino group and may have similar biological activities.
Cyanoethenyl compounds: These compounds contain the cyanoethenyl group and may undergo similar chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which may confer unique properties and applications.
Properties
CAS No. |
1222172-50-0 |
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Molecular Formula |
C15H17N3O4 |
Molecular Weight |
303.31 g/mol |
IUPAC Name |
methyl 5-acetamido-2-[[(E)-2-cyanoethenyl]amino]-4-ethoxybenzoate |
InChI |
InChI=1S/C15H17N3O4/c1-4-22-14-9-12(17-7-5-6-16)11(15(20)21-3)8-13(14)18-10(2)19/h5,7-9,17H,4H2,1-3H3,(H,18,19)/b7-5+ |
InChI Key |
OEJAMJYEHJNEQO-FNORWQNLSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)N/C=C/C#N)C(=O)OC)NC(=O)C |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)NC=CC#N)C(=O)OC)NC(=O)C |
Origin of Product |
United States |
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